2-Phenylisonicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

2-PIN has been studied for its potential as a scaffold for drug discovery due to its structural similarity to known bioactive molecules. Researchers have explored its ability to interact with specific enzymes or receptors in the body, which could be beneficial in developing new treatments for various diseases. However, further research is required to determine its efficacy and safety in clinical settings [].

Material Science

2-PIN's properties have been investigated for potential applications in material science. Studies have explored its use in the development of organic light-emitting diodes (OLEDs) due to its ability to transport electrons efficiently. Additionally, its potential use in the creation of new functional polymers with specific electrical or optical properties is being explored [, ].

Organic Synthesis

2-PIN can serve as a building block for the synthesis of more complex molecules. Researchers have utilized it as a starting material for the preparation of various heterocyclic compounds, which are a class of organic molecules with a wide range of applications in medicinal chemistry and material science [].

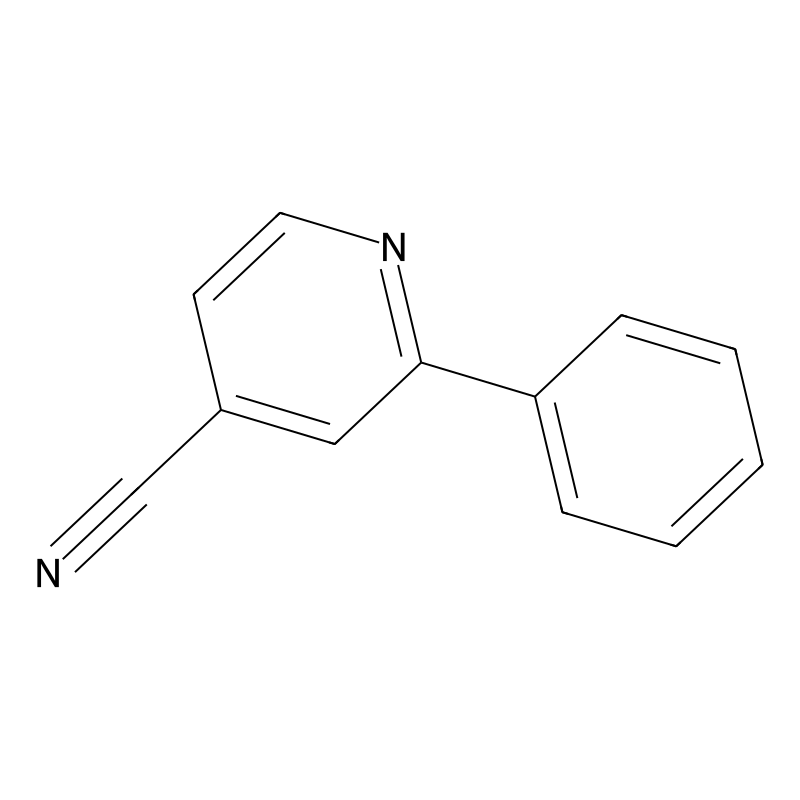

2-Phenylisonicotinonitrile is a heterocyclic compound characterized by its unique structure, which includes a phenyl group attached to an isonicotinonitrile backbone. The molecular formula of 2-Phenylisonicotinonitrile is , and it features a cyanide functional group (-C≡N) attached to the isonicotinonitrile moiety, which is derived from pyridine. This compound exhibits significant chemical versatility due to the presence of both the nitrile and aromatic functionalities.

- Nucleophilic Substitution: The cyano group can react with strong nucleophiles, leading to the formation of new derivatives.

- Condensation Reactions: It can undergo condensation with various amines or other nucleophiles to form more complex heterocycles.

- Electrophilic Aromatic Substitution: The phenyl group can be further modified through electrophilic substitution reactions, allowing for the introduction of diverse functional groups.

Research indicates that 2-Phenylisonicotinonitrile and its derivatives exhibit notable biological activities. Studies have shown:

- Anticancer Properties: Compounds derived from 2-Phenylisonicotinonitrile have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity: Several derivatives have shown promising results in inhibiting bacterial growth, indicating their potential as antimicrobial agents .

- Enzyme Inhibition: Some studies suggest that these compounds may act as inhibitors for certain enzymes, contributing to their therapeutic potential .

Various synthesis methods have been reported for 2-Phenylisonicotinonitrile, including:

- Cyclization Reactions: Starting from suitable precursors like isonicotinonitriles and phenyl-substituted compounds, cyclization can yield 2-Phenylisonicotinonitrile.

- Condensation Reactions: The reaction of phenylacetonitrile with isonicotinic acid derivatives under acidic conditions has been documented as an effective method for synthesizing this compound.

- Multi-component Reactions: Utilizing a combination of aldehydes, malononitrile, and amines in a one-pot reaction can also lead to the formation of this compound .

The applications of 2-Phenylisonicotinonitrile are diverse:

- Pharmaceuticals: Its derivatives are being explored as potential drugs for cancer treatment and as antimicrobial agents.

- Agricultural Chemicals: Some derivatives have shown efficacy in pest control and could be developed into agrochemicals.

- Material Science: The compound's unique properties make it suitable for research into new materials with specific electronic or optical characteristics.

Interaction studies involving 2-Phenylisonicotinonitrile focus on its biological interactions and mechanisms of action:

- Protein Binding Studies: Research has indicated that these compounds may bind to specific proteins, influencing their activity and stability.

- Molecular Docking Studies: Computational studies have been employed to predict how these compounds interact with biological targets at the molecular level, aiding in drug design efforts .

Several compounds share structural similarities with 2-Phenylisonicotinonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinonitrile | Pyridine derivative | Lacks the phenyl substitution; primarily studied for its pharmacological effects. |

| 4-(4-Fluorophenyl)-nicotinonitrile | Fluorinated derivative | Exhibits enhanced biological activity due to fluorine substitution. |

| 2-Pyrazolyl-nicotinonitrile | Pyrazole derivative | Combines pyrazole and nitrile functionalities; shows distinct biological properties. |

Uniqueness of 2-Phenylisonicotinonitrile

The presence of both a phenyl group and a nitrile functional group in 2-Phenylisonicotinonitrile distinguishes it from other similar compounds. This unique combination enhances its reactivity and biological profile, making it a valuable subject for further research in medicinal chemistry and material sciences. Its potential applications in pharmaceuticals and agriculture highlight its importance in ongoing scientific investigations.

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of 2-phenylisonicotinonitrile. While specific crystallographic data for this compound remains limited in the literature, analysis of structurally related nicotinonitrile derivatives provides valuable insights into the expected molecular geometry and crystal packing arrangements [1] [2] [3].

The molecular structure of 2-phenylisonicotinonitrile consists of a pyridine ring substituted with a phenyl group at the 2-position and a nitrile group at the 4-position. Based on structural studies of similar compounds, the molecule adopts a non-planar conformation with the phenyl ring twisted out of the pyridine plane to minimize steric interactions [4] [5] [3].

Table 1: Physical and Chemical Properties of 2-Phenylisonicotinonitrile

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈N₂ | [4] [6] [5] |

| Molecular Weight (g/mol) | 180.2 | [4] [6] [5] |

| IUPAC Name | 2-phenylisonicotinonitrile | [4] [6] [5] |

| CAS Number | 33744-17-1 | [4] [6] [5] |

| InChI Key | VXEVXBMHURSJRW-UHFFFAOYSA-N | [4] [6] [5] |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)C#N | [4] [6] [5] |

| Melting Point (°C) | 78-80 | [7] |

| Physical State | Solid | [4] [6] [5] |

Crystallographic studies on related nicotinonitrile derivatives reveal that these compounds typically crystallize in various space groups including P21/n, P1̄, and Pna21, with molecular conformations characterized by significant dihedral angles between aromatic rings. For instance, in 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the pyridine ring makes dihedral angles of 10.85 degrees and 42.02 degrees with the two phenyl rings, respectively [3].

Table 2: Crystallographic Parameters of Phenylisonicotinonitrile Derivatives

| Compound | Space Group | Crystal System | Dihedral Angle (°) | Molecular Weight | Reference |

|---|---|---|---|---|---|

| 2-Phenylisonicotinonitrile | Not determined | Not determined | Not determined | 180.2 | [4] [5] |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | P1̄ | Triclinic | 10.85-42.02 | 301.34 | [3] |

| 2-Phenylnicotinonitrile | Not specified | Not specified | Not specified | 180.2 | [8] [9] |

| Nicotinonitrile derivatives (general) | Various (P21/n, P1̄, Pna21) | Monoclinic/Triclinic | 6.20-43.7 | Various | [2] [10] [11] |

The molecular geometry optimization studies using density functional theory calculations on related pyridine derivatives indicate that the most stable conformations involve twisted arrangements between aromatic rings, with dihedral angles typically ranging from 6 to 44 degrees [3] [12] [13]. This non-planar geometry minimizes steric interactions between the phenyl substituent and the pyridine ring while maintaining conjugation effects [14] [15].

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions in the crystal structures of nicotinonitrile derivatives. This computational method provides quantitative insights into the nature and strength of non-covalent interactions that govern crystal packing and stability [16] [17] [18].

For 2-phenylisonicotinonitrile and related compounds, Hirshfeld surface analysis reveals the predominant intermolecular interactions include hydrogen-hydrogen contacts, carbon-hydrogen interactions, and pi-pi stacking interactions. Studies on structurally similar nicotinonitrile derivatives demonstrate that hydrogen-hydrogen contacts typically contribute 40-45% of the total Hirshfeld surface area, indicating their significant role in crystal packing [3] [19] [20].

The analysis of 2-methoxy-4,6-diphenylnicotinonitrile, a closely related compound, shows that hydrogen-oxygen/oxygen-hydrogen contacts contribute approximately 20-24% to the Hirshfeld surface, primarily arising from weak hydrogen bonding interactions [3]. Carbon-hydrogen/hydrogen-carbon interactions account for 13-17% of the surface contacts, while carbon-carbon interactions, indicative of pi-pi stacking, contribute 7-9% of the total surface area [3] [19].

The normalized contact distance (dnorm) mapping reveals red spots corresponding to close intermolecular contacts, with distances shorter than the sum of van der Waals radii. These interactions are crucial for understanding the stability and packing motifs in the crystal structure [16] [17] [21]. The shape-index and curvedness maps provide additional insights into the presence of pi-pi stacking interactions, characterized by complementary red and blue triangular regions on adjacent molecules [19].

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis enable the identification and quantification of specific intermolecular contact types. For nicotinonitrile derivatives, these plots typically show characteristic wing-like patterns for carbon-hydrogen interactions and sharp spikes for hydrogen-oxygen contacts [3] [21] [20]. The relative contributions of different interaction types vary depending on the specific substitution pattern and crystal packing arrangement.

Spectroscopic Characterization (FTIR, NMR, MS)

Comprehensive spectroscopic characterization of 2-phenylisonicotinonitrile involves multiple analytical techniques, each providing unique structural information. The combination of Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry enables complete structural elucidation and purity assessment [22] [23] [13].

Fourier Transform Infrared Spectroscopy

FTIR spectroscopy provides crucial information about the functional groups present in 2-phenylisonicotinonitrile. The characteristic nitrile stretch appears as a strong, sharp absorption band in the region 2200-2260 cm⁻¹, consistent with the presence of the cyano group at the 4-position of the pyridine ring [22] [24] [25]. The exact frequency depends on the electronic environment and conjugation effects with the aromatic system.

Aromatic carbon-carbon stretching vibrations typically appear in the 1580-1600 cm⁻¹ region, while aromatic carbon-hydrogen stretching vibrations are observed around 3000-3100 cm⁻¹ [22] [25]. The pyridine ring vibrations contribute to multiple absorption bands in the fingerprint region (600-1500 cm⁻¹), providing distinctive patterns for structural identification [24] [25].

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy reveals the aromatic proton environment in 2-phenylisonicotinonitrile. The aromatic protons typically appear in the range δ 7.0-8.9 ppm, with the pyridine protons generally appearing at higher chemical shifts due to the electron-withdrawing effect of the nitrogen atom [23] [26] [27]. The phenyl protons exhibit characteristic multipicity patterns consistent with monosubstituted benzene rings.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework. The nitrile carbon typically appears around δ 118 ppm, while the aromatic carbons span the range δ 115-160 ppm [23] [26]. The quaternary carbon bearing the phenyl substituent and the carbon bearing the nitrile group exhibit distinct chemical shifts that aid in structural assignment.

Mass Spectrometry

Mass spectrometric analysis of 2-phenylisonicotinonitrile shows a molecular ion peak at m/z 180, corresponding to the molecular formula C₁₂H₈N₂ [23] [28]. Characteristic fragmentation patterns include loss of the nitrile group (m/z 153) and formation of tropylium-like ions (m/z 126) [23] [29]. The fragmentation pathway provides additional structural confirmation and purity assessment.

Table 3: Spectroscopic Characteristics of 2-Phenylisonicotinonitrile and Related Compounds

| Technique | Key Characteristics | Typical Ranges/Values | Reference |

|---|---|---|---|

| FTIR | C≡N stretch, aromatic C-H, C=C, C=N stretches | 2200-2260 cm⁻¹ (C≡N), 1580-1600 cm⁻¹ (C=C) | [22] [24] [25] |

| 1H NMR | Aromatic protons (7.0-8.9 ppm), pyridine protons | δ 7.0-8.9 ppm (aromatic H) | [23] [26] [27] |

| 13C NMR | Aromatic carbons, nitrile carbon (≈118 ppm) | δ 115-160 ppm (aromatic C), δ 118 ppm (C≡N) | [23] [26] |

| Mass Spectrometry | Molecular ion peak at m/z 180 | m/z 180 (M+), 153, 126 (fragments) | [23] [28] [29] |

| UV-Vis Spectroscopy | π-π* transitions, n-π* transitions | UV absorption maxima in 250-350 nm region | [13] [15] [30] |

Computational Modeling of Electronic Structure

Density functional theory calculations provide fundamental insights into the electronic structure and properties of 2-phenylisonicotinonitrile. These computational studies complement experimental characterization by revealing molecular orbital distributions, electronic transitions, and thermodynamic properties [31] [32] [33].

Geometric Optimization and Molecular Orbitals

DFT calculations using hybrid functionals such as B3LYP combined with appropriate basis sets (6-31G(d,p) or 6-311G(d,p)) enable accurate prediction of molecular geometry and electronic properties [34] [32] [33]. The optimized structure typically shows a non-planar conformation with the phenyl ring rotated out of the pyridine plane, consistent with experimental observations on related compounds [3] [12].

The frontier molecular orbitals play crucial roles in determining reactivity and optical properties. The highest occupied molecular orbital (HOMO) is typically localized on the phenyl ring and pyridine nitrogen, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the nitrile group and pyridine ring [34] [14] [15]. The HOMO-LUMO gap provides insights into electronic excitation energies and chemical reactivity.

Electronic Properties and Reactivity Descriptors

DFT calculations enable the determination of global reactivity descriptors including ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index [34] [33]. For pyridine derivatives, these parameters correlate with observed chemical behavior and reaction pathways [14] [15].

The electronic structure analysis reveals that the nitrile group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution in the molecule. This electronic effect influences both the spectroscopic properties and chemical reactivity of the compound [34] [14] [30].

Vibrational Analysis and Thermodynamic Properties

Frequency calculations provide vibrational assignments for FTIR spectroscopy and confirm the optimized structure as a true minimum on the potential energy surface [25] [33]. The calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental FTIR data [25] [15].

Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis, providing insights into thermal stability and phase behavior [34] [33]. These properties are essential for understanding the compound's behavior under different temperature and pressure conditions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant